molecular formula C14H9FN2O2 B3139677 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one CAS No. 477854-00-5

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B3139677
CAS No.: 477854-00-5
M. Wt: 256.23 g/mol
InChI Key: ZJRYLLUSHLIXLF-UHFFFAOYSA-N
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Description

2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a 4-fluoroanilino substituent at the 2-position of the fused heterocyclic core. Benzoxazinones are structurally diverse compounds with a 4H-3,1-benzoxazin-4-one skeleton, known for applications in medicinal chemistry, agrochemicals, and material science .

Properties

IUPAC Name

2-(4-fluoroanilino)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)16-14-17-12-4-2-1-3-11(12)13(18)19-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYLLUSHLIXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231663
Record name 2-[(4-Fluorophenyl)amino]-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477854-00-5
Record name 2-[(4-Fluorophenyl)amino]-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477854-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluorophenyl)amino]-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-fluoroaniline with a suitable benzoxazine precursor. One common method involves the condensation of 4-fluoroaniline with 2-chlorobenzoxazine under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a benzoxazine derivative with a variety of applications in chemistry, biology, medicine, and industry. It comprises a benzoxazine ring system coupled with a 4-fluoroaniline moiety.

Scientific Research Applications

This compound serves varied roles in scientific research:

  • Chemistry As a building block in creating complex molecules and materials.
  • Biology For its potential to act as an enzyme inhibitor or biochemical assay probe.
  • Medicine In studies of potential therapeutic uses, such as anticancer and antimicrobial treatments.
  • Industry In the creation of new materials like polymers and coatings, taking advantage of its unique chemical traits.

Detailed Applications

Enzyme Inhibition
this compound inhibits enzymes such as epidermal growth factor receptor (EGFR) tyrosine protein kinase. The inhibition of EGFR tyrosine protein kinase affects downstream signaling pathways, including MAPK and AKT, which can lead to reduced cell proliferation and increased cell differentiation. Similar compounds, such as nitrobenzoxazin-4-one, have demonstrated cytotoxicity in P388 cells and caused changes in cell cycle distribution .

Antimicrobial Activity
Benzoxazinone derivatives show antimicrobial effects. this compound has shown activity against bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains, such as Candida albicans and Aspergillus niger.

Synthesis
this compound is synthesized through the reaction of 4-fluoroaniline with a benzoxazine precursor, often involving the condensation of 4-fluoroaniline with 2-chlorobenzoxazine under basic conditions, such as using sodium hydroxide in methanol or ethanol.

Chemical Reactions
this compound can undergo oxidation, reduction, and nucleophilic substitution. Oxidation, using agents like hydrogen peroxide or potassium permanganate, can lead to quinones. Reduction, using reducing agents like sodium borohydride or lithium aluminum hydride, can produce amines or alcohols. Nucleophilic substitution can occur at the fluorine atom using reagents like sodium methoxide or potassium tert-butoxide.

Selectivity and uniqueness

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Impact: Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability and bioactivity . Fluorine’s small size and electronegativity may optimize drug-likeness in 2-(4-fluoroanilino)-... derivatives.
  • Synthetic Advancements : One-pot methods reduce reaction steps and energy consumption, aligning with green chemistry principles .
  • Spectroscopic Characterization : FT-IR and Raman spectra correlate well with DFT calculations, aiding structural validation .

Biological Activity

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzoxazinone family, characterized by a benzene ring fused to an oxazine ring with a carbonyl group. The fluorine substitution on the aniline moiety is expected to influence its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit various enzymes, including the epidermal growth factor receptor (EGFR) tyrosine protein kinase. This inhibition affects downstream signaling pathways such as MAPK and AKT, leading to decreased cell proliferation and increased differentiation.
  • Antimicrobial Activity : Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has demonstrated both antifungal and antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The compound was tested against:

  • Bacterial Strains : The compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : It also demonstrated antifungal activity against Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various benzoxazinone derivatives, including this compound. The synthesized compounds underwent biological assays demonstrating effective inhibition of microbial growth compared to standard antibiotics .
  • Pharmacological Screening : In a pharmacological screening involving over 500,000 compounds, a derivative of this compound was identified as a potent inhibitor of a new herbicidal target. This highlights its potential application beyond antimicrobial activity into agricultural chemistry .

Data Summary

Biological Activity Tested Strains Results
AntibacterialStaphylococcus aureusSignificant inhibition observed
Escherichia coliSignificant inhibition observed
AntifungalCandida albicansModerate inhibition
Aspergillus nigerModerate inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound indicates efficient metabolism and excretion. Studies suggest that compounds in this class undergo metabolic processes such as hydroxylation and conjugation with glucuronic acid or sulfate for elimination from the body.

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or cyclocondensation reaction. A common approach is reacting anthranilic acid derivatives with 4-fluoroaniline under dehydrative conditions. For example:

  • Step 1: React anthranilic acid with acetic anhydride in pyridine to form 2-methyl-4H-3,1-benzoxazin-4-one (intermediate) .
  • Step 2: Substitute the methyl group with 4-fluoroaniline via nucleophilic attack, using refluxing ethanol or toluene as solvent .

Optimization Tips:

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf values in ethyl acetate/hexane systems) .
  • Yields improve with stoichiometric excess of 4-fluoroaniline (1.2–1.5 eq.) and catalytic p-toluenesulfonic acid .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy: Confirm the presence of C=O (1720–1740 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
  • ¹H NMR: Look for aromatic protons (δ 7.0–8.5 ppm), NH (δ 9.5–10.5 ppm, broad), and fluorine-induced splitting patterns .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (e.g., C₁₄H₁₀FN₂O₂: 266.08 g/mol) .
  • Elemental Analysis: Verify C, H, N, and F percentages within ±0.3% of theoretical values .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Screening: Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report zones of inhibition and compare with standard antibiotics .
  • Anti-inflammatory Assays: Measure COX-2 inhibition via ELISA or fluorometric kits (IC₅₀ values) .
  • Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and calculate IC₅₀ .

Advanced Research Questions

Q. How do substituents at the 2-position of the benzoxazinone core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial and anti-inflammatory activity by increasing electrophilicity .
  • Bulkier substituents (e.g., tert-butyl) improve hypolipidemic effects but may reduce solubility .

Example SAR Table:

Substituent (2-position)Activity (IC₅₀, μM)Target PathwayReference
4-Fluoroanilino12.5 ± 1.2COX-2
4-Chlorophenyl8.7 ± 0.9HDAC
4-Methoxyphenyl>50

Experimental Design:

  • Synthesize analogs with systematic substitutions (e.g., F, Cl, OCH₃).
  • Test in parallel assays (e.g., enzymatic inhibition, cell viability) .

Q. How can computational modeling guide the optimization of this compound for target binding?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, HDAC). Focus on hydrogen bonding with 4-fluoroanilino and π-π stacking with the benzoxazinone core .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • ADMET Prediction: Use SwissADME to predict logP (<3.5 for oral bioavailability) and PAINS filters to rule out promiscuous binders .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Curves: Establish IC₅₀ for antimicrobial activity and compare with cytotoxicity IC₅₀ to calculate selectivity indices (SI = IC₅₀ cytotoxicity / IC₅₀ antimicrobial). SI >10 indicates therapeutic potential .
  • Mechanistic Studies: Perform transcriptomics or proteomics to identify off-target effects. For example, RNA-seq can reveal unintended apoptosis pathways in mammalian cells .

Q. What strategies mitigate hydrolysis of the benzoxazinone ring during in vitro assays?

Methodological Answer:

  • Buffer Optimization: Use phosphate buffer (pH 7.4) over Tris-HCl to minimize nucleophilic attack on the oxazinone ring .
  • Prodrug Design: Mask the carbonyl group as a ketal or ester to enhance stability. Hydrolyze in vivo via esterases .
  • Stability Testing: Monitor degradation via HPLC at 37°C over 24 hours. <10% degradation indicates acceptable stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

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